molecular formula C12H23NO3 B8747956 tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate

tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate

Cat. No.: B8747956
M. Wt: 229.32 g/mol
InChI Key: CBZNOKAFOMSSLW-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate is a chemical compound with the molecular formula C12H23NO3. It is also known by its systematic name, carbamic acid, N-(3-hydroxy-4-methylcyclohexyl)-, 1,1-dimethylethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate typically involves the reaction of 3-hydroxy-4-methylcyclohexylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

3-hydroxy-4-methylcyclohexylamine+tert-butyl chloroformatetert-butyl 3-hydroxy-4-methylcyclohexylcarbamate+HCl\text{3-hydroxy-4-methylcyclohexylamine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate} + \text{HCl} 3-hydroxy-4-methylcyclohexylamine+tert-butyl chloroformate→tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate+HCl

Industrial Production Methods

Industrial production methods for tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a carbamate group on a cyclohexyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-4-methylcyclohexyl)carbamate

InChI

InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)

InChI Key

CBZNOKAFOMSSLW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1O)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of tert-butyl 4-methylcyclohex-3-enylcarbamate (1.5844 g, 7.50 mmol) in THF (94 mL) at 0° C. was added 1M borane THF complex (33.7 mL, 33.7 mmol). The solution was stirred at 0° C. for 1 h and then at room temperature for 2 h. The reaction was quenched very slowly with water (40.5 mL, 2249 mmol), diluted with ethanol (39.8 mL, 682 mmol) and basified with aqueous sodium hydroxide solution (5 N, 37.5 mL, 187 mmol). To the stirring biphasic mixture was slowly added hydrogen peroxide (38.3 mL, 375 mmol) and the resulting mixture was heated to 45° C. for 20 h. The crude reaction was quenched with saturated aqueous sodium sulfite solution (70 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes). The product fractions were combined and concentrated to afford a mixture of four isomers of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate (trans relationship between 3-hydroxy and 4-methyl moieties) (0.9608 g, 4.19 mmol, 55.9% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.60-6.85 (m, 1H), 4.29-4.58 (m, 1H), 3.35-3.80 (m, 1H), 2.81-3.28 (m, 1H), 1.20-1.96 (m, 14H), 0.79-1.14 (m, 5H; MS (ESI) m/z 230.5 [M+1]+.
Quantity
1.5844 g
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Quantity
39.8 mL
Type
reactant
Reaction Step Three
Quantity
37.5 mL
Type
reactant
Reaction Step Four
Quantity
38.3 mL
Type
reactant
Reaction Step Five

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